molecular formula C12H10BrN3O B2633575 N-(2-Bromophenyl)-6-methylpyrazine-2-carboxamide CAS No. 2415520-08-8

N-(2-Bromophenyl)-6-methylpyrazine-2-carboxamide

Cat. No. B2633575
CAS RN: 2415520-08-8
M. Wt: 292.136
InChI Key: PULXQUJIORJWSY-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-6-methylpyrazine-2-carboxamide, also known as BMPC, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMPC is a pyrazine derivative that has a bromine atom attached to the phenyl ring, making it a halogenated compound.

Mechanism Of Action

The mechanism of action of N-(2-Bromophenyl)-6-methylpyrazine-2-carboxamide is not well understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells, fungi, and bacteria. N-(2-Bromophenyl)-6-methylpyrazine-2-carboxamide has been shown to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication and transcription, and chitin synthase, which is involved in the synthesis of chitin, a major component of the cell wall of fungi and insects.
Biochemical and Physiological Effects:
N-(2-Bromophenyl)-6-methylpyrazine-2-carboxamide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the disruption of cell membrane integrity. N-(2-Bromophenyl)-6-methylpyrazine-2-carboxamide has also been shown to exhibit anti-inflammatory and antioxidant activities, which may be useful in the treatment of various diseases such as cancer, arthritis, and neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

N-(2-Bromophenyl)-6-methylpyrazine-2-carboxamide has several advantages as a research tool, including its high potency, selectivity, and ease of synthesis. However, N-(2-Bromophenyl)-6-methylpyrazine-2-carboxamide also has some limitations, including its low solubility in water and some organic solvents, which may limit its use in certain experiments. Additionally, the lack of a well-defined mechanism of action may make it difficult to interpret the results of experiments involving N-(2-Bromophenyl)-6-methylpyrazine-2-carboxamide.

Future Directions

There are several future directions for research involving N-(2-Bromophenyl)-6-methylpyrazine-2-carboxamide, including the synthesis of analogs with improved potency and selectivity, the development of new synthetic routes for N-(2-Bromophenyl)-6-methylpyrazine-2-carboxamide and its analogs, and the elucidation of the mechanism of action of N-(2-Bromophenyl)-6-methylpyrazine-2-carboxamide. Additionally, the potential applications of N-(2-Bromophenyl)-6-methylpyrazine-2-carboxamide in the fields of materials science and catalysis warrant further investigation.

Synthesis Methods

The synthesis of N-(2-Bromophenyl)-6-methylpyrazine-2-carboxamide involves the reaction of 2-bromoaniline and 6-methylpyrazine-2-carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions. The resulting product is then purified using techniques such as recrystallization or column chromatography.

Scientific Research Applications

N-(2-Bromophenyl)-6-methylpyrazine-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N-(2-Bromophenyl)-6-methylpyrazine-2-carboxamide has been shown to exhibit anticancer, antifungal, and antibacterial activities. In materials science, N-(2-Bromophenyl)-6-methylpyrazine-2-carboxamide has been utilized as a building block for the synthesis of various functional materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In catalysis, N-(2-Bromophenyl)-6-methylpyrazine-2-carboxamide has been used as a ligand for the synthesis of various metal complexes that exhibit catalytic activity in various reactions.

properties

IUPAC Name

N-(2-bromophenyl)-6-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O/c1-8-6-14-7-11(15-8)12(17)16-10-5-3-2-4-9(10)13/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULXQUJIORJWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Bromophenyl)-6-methylpyrazine-2-carboxamide

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